5-Bromo-4,6-dichloropyrimidine

SNAr kinetics halogen reactivity pyrimidine functionalization

Sourcing a pyrimidine scaffold with truly orthogonal, non-interfering reactive sites for sequential functionalization remains a key bottleneck in kinase inhibitor programs. 5-Bromo-4,6-dichloropyrimidine resolves this by presenting a C5 bromine dedicated to Suzuki-Miyaura cross-coupling, while the C4 and C6 chlorines are reserved for SNAr amination - allowing precise, stepwise molecular assembly without protecting-group manipulation. - Enables synthesis of 4,6-bis(hetero)arylpyrimidine libraries with 56-84% isolated yields using Pd(PPh3)2Cl2/Na2CO3 in 1,4-dioxane at 95 °C. - Validated in SAR campaigns: C5-aryl derivatives achieve nanomolar PGE2 inhibition (IC50 = 3 nM), whereas C5-unsubstituted analogs are inactive. - Referenced in HIV antiviral research and multiple patent families (e.g., WO-2020233694-A1) as the starting material for pyrimidine sulfonamide libraries. Available from bench to bulk, ensuring continuity for med-chem exploration and process scale-up.

Molecular Formula C4HBrCl2N2
Molecular Weight 227.87 g/mol
CAS No. 68797-61-5
Cat. No. B1266721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4,6-dichloropyrimidine
CAS68797-61-5
Molecular FormulaC4HBrCl2N2
Molecular Weight227.87 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)Br)Cl
InChIInChI=1S/C4HBrCl2N2/c5-2-3(6)8-1-9-4(2)7/h1H
InChIKeyBKLHHTTZTSYHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4,6-dichloropyrimidine: Overview


5-Bromo-4,6-dichloropyrimidine (C4HBrCl2N2; MW 227.87) is a trihalogenated pyrimidine building block characterized by the strategic placement of a C5 bromine atom flanked by C4 and C6 chlorine atoms [1]. This specific halogenation pattern distinguishes it from other polyhalogenated pyrimidines by offering three distinct leaving groups with graded reactivity profiles, enabling programmed sequential derivatization in pharmaceutical intermediate synthesis and kinase inhibitor scaffold construction [2]. The compound is synthesized via condensation of 5-bromo-2,4,6-trichloropyrimidine with sodium acetate or via chlorination of 4,6-dihydroxy-5-bromopyrimidine .

5-Bromo-4,6-dichloropyrimidine: Unique Halogenation Pattern


In polyhalogenated pyrimidine building blocks, the specific identity and positional arrangement of halogen atoms dictate the chemo- and regioselectivity of sequential functionalization reactions [1]. 5-Bromo-4,6-dichloropyrimidine features a C5 bromine with C4 and C6 chlorine atoms; this C5 position is electron-rich relative to the C2 position, while the C4 and C6 positions are activated toward nucleophilic substitution by adjacent ring nitrogens [2]. Substituting with 4,5,6-trichloropyrimidine eliminates the bromine handle entirely, forfeiting the ability to perform orthogonal palladium-catalyzed cross-coupling at C5 while retaining SNAr-reactive chlorines at C4 and C6 [3]. Conversely, 5-bromo-2,4-dichloropyrimidine introduces a competing reactive site at C2, altering the regiochemical outcome of initial amination steps [4]. The halogen arrangement in 5-bromo-4,6-dichloropyrimidine is therefore non-substitutable for synthetic strategies requiring C4/C6 derivatization with preserved C5 cross-coupling capability, or vice versa.

5-Bromo-4,6-dichloropyrimidine: Comparative Evidence


Bromine vs. Chlorine Reactivity in SNAr Aminolysis

In pyrimidine systems, the C-Br bond undergoes nucleophilic aromatic substitution (SNAr) approximately 2-3 times faster than the corresponding C-Cl bond under identical aminolysis conditions [1]. For 5-bromo-4,6-dichloropyrimidine, this differential reactivity enables selective functionalization at the C5 bromine position while preserving the C4 and C6 chlorine atoms for subsequent orthogonal derivatization steps [2].

SNAr kinetics halogen reactivity pyrimidine functionalization

Thermal Stability Compared to Iodo-Analogs

5-Bromo-4,6-dichloropyrimidine exhibits a boiling point of 294.6 ± 35.0 °C at 760 mmHg and a melting point of 83-85 °C . In contrast, the 5-iodo analog (4,6-dichloro-5-iodopyrimidine, MW 274.87) demonstrates documented instability in certain aminopyrimidine contexts [1]. The bromine substituent provides a favorable balance between adequate leaving group reactivity and thermal/chemical stability, whereas 5-iodopyrimidines frequently exhibit problematic instability that complicates synthetic workup and long-term storage [1].

physicochemical properties thermal stability storage

C5-Selective Suzuki Coupling

In 5-bromo-4,6-dichloropyrimidine, the C5 bromine position is uniquely amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling . Computational LUMO analysis of 5-bromo-2,4-dichloropyrimidine (a close structural analog) indicates that the C5 position is most labile toward oxidative addition by Pd(0) catalysts [1]. For 5-bromo-4,6-dichloropyrimidine, this translates to the ability to perform C5-selective C-C bond formation while leaving C4 and C6 chlorine atoms intact for subsequent SNAr-based diversification.

cross-coupling Suzuki-Miyaura regioselectivity DFT

C5 Substitution in Kinase Inhibitors

Structure-activity relationship studies on polysubstituted pyrimidines demonstrate that the identity of the C5 substituent critically modulates biological potency [1]. In 2-amino-4,6-dichloropyrimidine systems, C5 substitution with smaller groups (H, methyl) yielded compounds devoid of significant activity, whereas bulkier C5 substituents (n-butyl) exhibited prominent PGE2 inhibitory potency [1]. Further optimization identified 2-amino-4,6-diphenylpyrimidine as a potent PGE2 inhibitor with IC50 = 3 nM and no cytotoxicity [1]. 5-Bromo-4,6-dichloropyrimidine serves as the key precursor for introducing diverse C5 substituents via cross-coupling to access these pharmacologically optimized scaffolds.

kinase inhibitors SAR prostaglandin E2 tyrosine kinase

5-Bromo-4,6-dichloropyrimidine: Application Scenarios


Kinase Inhibitor Scaffold Synthesis

Utilize 5-bromo-4,6-dichloropyrimidine as the core scaffold for synthesizing tyrosine kinase inhibitors [1]. The synthetic sequence exploits the C5 bromine for initial Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups [2], followed by SNAr amination at C4 and/or C6 positions using primary or secondary amines [3]. This orthogonal strategy is validated by SAR studies demonstrating that C5 substitution is critical for achieving nanomolar PGE2 inhibitory potency (IC50 = 3 nM for optimized derivatives), while C5-unsubstituted analogs show negligible activity [1].

Anti-HIV Pyrimidine Synthesis

5-Bromo-4,6-dichloropyrimidine is reported as a key synthetic intermediate in the preparation of pyrimidine-based bioactive molecules for HIV antiviral research [1]. The compound undergoes sequential nucleophilic substitution reactions (e.g., azide displacement, alkoxide etherification) to generate functionalized pyrimidine derivatives [2]. The reactivity hierarchy (C5-Br > C4/C6-Cl in Pd catalysis; C4/C6-Cl reactive toward SNAr) enables programmed installation of diverse functional groups without cross-reactivity or protecting group interference [3].

Polyaryl Pyrimidine Library Synthesis

Employ 5-bromo-4,6-dichloropyrimidine in sequential Suzuki-Miyaura cross-coupling reactions to generate 4,6-bis(hetero)arylpyrimidine libraries [1]. The C4 and C6 chlorine atoms undergo palladium-catalyzed coupling with aryl/heteroaryl boronic acids to produce 4,6-disubstituted pyrimidines in yields of 56-84% under optimized conditions (Na2CO3, Pd(PPh3)2Cl2, 1,4-dioxane, 95 °C) [2]. The C5 bromine can be retained for further diversification or replaced independently, providing access to densely functionalized polyaryl scaffolds with demonstrated dual inhibitory activity against nitric oxide and prostaglandin E2 production [3].

Pyrimidine Sulfonamide Precursor

5-Bromo-4,6-dichloropyrimidine is referenced in multiple patent families as the starting material or key intermediate for pyrimidine sulfonamide derivatives with therapeutic applications [1]. Patent WO-2020233694-A1 (crystal form of pyrimidine sulfonamide compound) and CN-109232546-A/B (medical application of pyrimidine sulfonamide derivatives) cite this building block [1]. The compound's three halogen handles allow systematic substitution to generate diverse sulfonamide-bearing pyrimidine libraries for medicinal chemistry optimization campaigns.

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